Butyl crotonate

概要

説明

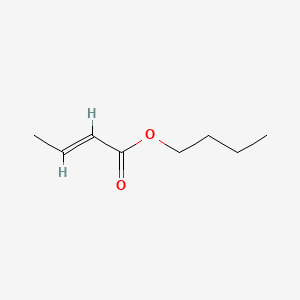

Butyl crotonate, also known as butyl (E)-2-butenoate, is an organic compound with the molecular formula C8H14O2. It is an ester derived from crotonic acid and butanol. This compound is characterized by its clear liquid form and is used in various chemical applications due to its reactivity and properties .

準備方法

Synthetic Routes and Reaction Conditions: Butyl crotonate can be synthesized through the esterification of crotonic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting crotonic acid with butanol under controlled conditions. The process involves the use of large-scale reactors and continuous distillation units to ensure high purity and yield of the product .

化学反応の分析

Types of Reactions: Butyl crotonate undergoes various chemical reactions, including:

Hydrogenation: Converts this compound to butyl butyrate.

Halogenation: Reacts with halogens to form dihalobutyric acids.

Addition Reactions: Adds hydrogen bromide to form 3-bromobutyric acid.

Common Reagents and Conditions:

Hydrogenation: Uses hydrogen gas and a metal catalyst such as palladium.

Halogenation: Uses chlorine or bromine in the presence of a solvent.

Addition Reactions: Uses hydrogen halides like HBr under controlled conditions.

Major Products:

Butyl butyrate: from hydrogenation.

Dihalobutyric acids: from halogenation.

3-bromobutyric acid: from addition reactions.

科学的研究の応用

Applications Overview

-

Flavor and Fragrance Industry

- Butyl crotonate is primarily used as a flavoring agent and fragrance component. It imparts fruity notes to various products, making it popular in food and cosmetic formulations.

- Case Study : A study published in the Journal of Agricultural and Food Chemistry highlighted the use of this compound in enhancing the aroma profiles of fruit-flavored beverages, demonstrating its effectiveness in improving sensory attributes.

-

Polymer Chemistry

- It serves as a monomer in the synthesis of polymers. Its polymerization can lead to materials with specific properties suitable for coatings and adhesives.

- Case Study : Research documented in Macromolecules explored the polymerization of this compound using different initiators, revealing its potential for creating high-performance polymeric materials.

-

Solvent Applications

- Due to its solvent properties, this compound is utilized in various chemical processes, particularly in organic synthesis where it acts as a medium for reactions.

- Data Table : Comparison of Solvent Properties

| Property | Value |

|---|---|

| Boiling Point | 166 °C |

| Density | 0.89 g/cm³ |

| Solubility in Water | Low |

| Flash Point | 55 °C |

-

Chemical Intermediate

- It is used as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.

- Case Study : A patent analysis indicated that this compound is involved in the production of specific herbicides, showcasing its utility in agricultural chemistry.

-

Natural Product Research

- This compound has been identified in natural products such as Mangifera indica (mango), indicating its relevance in natural flavor extraction processes.

- Data Table : Occurrence of this compound in Natural Sources

| Source | Concentration (ppm) |

|---|---|

| Mangifera indica | 30 |

| Citrus fruits | 15 |

作用機序

The mechanism of action of butyl crotonate involves its conversion to crotonyl-CoA by metabolic enzymes. This conversion allows it to participate in various biochemical pathways, influencing gene expression and cellular functions. The unique carbon-carbon π-bond structure of crotonyl groups plays a crucial role in these processes .

類似化合物との比較

- Crotonic acid

- Butyl butyrate

- Crotonaldehyde

- 2-butanone

Comparison: Butyl crotonate is unique due to its ester functional group, which imparts distinct reactivity compared to crotonic acid and crotonaldehyde. Unlike butyl butyrate, this compound contains a double bond, making it more reactive in addition and polymerization reactions. Its structural similarity to 2-butanone allows for comparable reactivity in certain chemical processes .

生物活性

Butyl crotonate (BCr), an ester derived from crotonic acid and butanol, has garnered attention for its potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of this compound, focusing on its synthesis, copolymerization capabilities, and implications in metabolic pathways.

This compound is classified as an α,β-unsaturated ester with the chemical formula and a molecular weight of 142.19 g/mol. It is synthesized through the esterification of crotonic acid with butanol, a process that can be performed under mild conditions to yield high purity products .

Copolymerization Behavior

Copolymerization with 2-Methylen-1,3-Dioxepane (MDO)

Recent studies have demonstrated that this compound can copolymerize efficiently with MDO to form alternating copolymers. This reaction is particularly noteworthy due to the traditionally low reactivity ratios associated with crotonates. The copolymerization process was characterized by monitoring the reaction using NMR spectroscopy, revealing a significant conversion rate of 85% for this compound within six hours .

Table 1: Properties of Copolymers from this compound

| Crotonate Monomer | Conversion (in 6 h) | Glass Transition Temperature (°C) | Ring Opening (%) |

|---|---|---|---|

| This compound | 85.0 | -37 | 93 |

| Ethyl Crotonate | 80.5 | -29 | 95 |

| 2-Octyl Crotonate | 82.5 | -41 | 97 |

This table highlights the comparable properties of various crotonates when copolymerized with MDO, indicating the versatility of this compound in forming biodegradable materials .

Biological Implications

Metabolic Pathways and Protein Acylation

This compound plays a role in metabolic pathways involving four-carbon acylations, such as butyrylation and crotonylation. These modifications are crucial for regulating protein functions related to cellular processes like RNA biogenesis and metabolism . The presence of crotonyl-CoA in cells suggests that this compound may influence various biological activities through these acylation mechanisms.

Case Study: Butanol Production from this compound

A significant application of this compound is its reduction to n-butanol via metabolic engineering techniques. Research indicates that specific bacterial strains can efficiently convert this compound into n-butanol, showcasing its potential as a renewable resource for biofuel production . This process not only highlights the compound's utility in energy applications but also emphasizes its role in sustainable chemistry.

特性

IUPAC Name |

butyl but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCTUKHUBWMAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864036 | |

| Record name | 2-butenoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7299-91-4 | |

| Record name | Butyl 2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-butenoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unique stereochemistry is observed in the polymerization of tert-butyl crotonate?

A1: The polymerization of tert-butyl crotonate, initiated by compounds like RMgBr or R2Mg (where R is tert-C4H9 or C6H5), yields a polymer with a distinct stereoregular structure termed "diheterotactic." [] This structure arises from a highly specific erythro-threo-threo-threo (ettt) pentad repeat unit in the polymer chain, creating a double heterotactic sequence concerning the α- and β-positions. []

Q2: How does the β-substitution in poly(tert-butyl crotonate) influence its chain dynamics compared to poly(tert-butyl methacrylate)?

A2: Studies employing 13C NMR relaxation techniques reveal that the presence of the β-substitution in poly(tert-butyl crotonate) significantly influences the local motion of its main chain and its overall chain stiffness when compared to poly(tert-butyl methacrylate). [] Interestingly, this substitution doesn't seem to impact the local motion of the methyl carbons located at the side-chain ends. []

Q3: What happens to poly(tert-butyl crotonate) upon exposure to γ-irradiation?

A3: γ-irradiation induces both crosslinking and chain scission in poly(tert-butyl crotonate). [] The estimated G values for crosslinking (G(X)) and chain scission (G(S)) are 0.66 and 0.59, respectively. [] This suggests that while the polymer undergoes degradation, simultaneous crosslinking occurs, potentially impacting its final properties.

Q4: Can crotonic acid derivatives be used to synthesize degradable copolymers?

A4: Yes, crotonic acid derivatives, despite being generally challenging to copolymerize, can be effectively used in the synthesis of degradable alternating copolymers. [] For example, 2-methylen-1,3-dioxepane (MDO) copolymerizes with butyl crotonate (BCr) to form an alternating copolymer with a backbone susceptible to degradation under basic conditions. []

Q5: How does the chain flexibility of poly(tert-butyl crotonate) compare to other related polymers?

A5: Small-angle X-ray scattering studies have been employed to investigate the chain flexibility of poly(tert-butyl crotonate). [] The results of these studies, when compared to polymers like poly(tert-butyl acrylate), poly(tert-butyl methacrylate), and sodium polycrotonate, provide insights into the impact of the β-substitution and the ester group on the overall chain flexibility of these polymers. []

Q6: What is an efficient route for the synthesis of 3-methylheptanoic acid using this compound?

A6: 3-Methylheptanoic acid can be synthesized via a multi-step process starting with sec-butyl crotonate. [] First, a Grignard reaction with sec-butyl crotonate yields sec-butyl 3-methylheptanoate. This ester is then hydrolyzed to obtain the desired 3-methylheptanoic acid. []

Q7: Can you describe a stereoselective approach for synthesizing 2,3-diaminobutanoic acids using tert-butyl crotonate as a starting material?

A7: A highly efficient stereoselective synthesis of 2,3-diaminobutanoic acids can be achieved starting with commercially available tert-butyl crotonate. [] The key steps involve a Sharpless asymmetric aminohydroxylation to introduce chirality and a regioselective ring opening of an aziridine intermediate to install the second amino group stereoselectively. []

Q8: Is there a way to synthesize optically active threodiisotactic poly(triphenylmethyl crotonate)?

A8: Yes, the polymerization of triphenylmethyl crotonate (TrC) initiated by fluorenyllithium (FILi) in the presence of (S,S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane in toluene at -78°C produces a optically active threodiisotactic polymer. [] The optical activity arises from the formation of a one-handed helix structure in the polymer. []

Q9: What are the primary reaction modes of lithium aluminum hydride with crotonic esters during polymerization?

A9: The reaction of lithium aluminum hydride with crotonic esters, under appropriate polymerization conditions, proceeds via two primary pathways: carbon-carbon double bond addition and carbonyl addition of the hydride ion. [] The dominant reaction pathway and the resulting polymer structure depend on the specific crotonic ester used. []

Q10: Can this compound be used to modify the surface of polytetrafluoroethylene for biomedical applications?

A10: Yes, this compound has been explored as a surface modifier for polytetrafluoroethylene (PTFE) to enhance its biocompatibility for applications like vascular prostheses. [] The process involves grafting tert-butyl crotonate onto etched PTFE surfaces followed by hydrolysis to yield negatively charged crotonic acid groups, which help reduce thrombogenicity. []

Q11: How can biobased n-butanol be produced from poly-3-hydroxybutyrate using this compound as an intermediate?

A11: Poly-3-hydroxybutyrate (P3HB), a biopolymer, can be converted to crotonic acid upon thermolysis. [] Esterification of crotonic acid yields n-butyl crotonate, which upon catalytic hydrogenation produces biobased n-butanol. [, ] This process offers a promising route for sustainable n-butanol production from renewable resources. []

Q12: What spectroscopic techniques are suitable for monitoring the esterification reaction of crotonic acid and butan-2-ol in real-time?

A12: Several spectroscopic techniques are suitable for in-line monitoring of the esterification reaction between crotonic acid and butan-2-ol. These include near-infrared (NIR) spectroscopy, Raman spectroscopy, UV-visible spectrometry, and low-field NMR spectrometry. [, ] Each method offers unique advantages and limitations in terms of sensitivity, accuracy, and information content. [, ]

Q13: What are the challenges associated with using low-field NMR spectrometry for on-line analysis of batch processes, and how can they be addressed?

A13: Challenges in using low-field NMR spectrometry for on-line analysis include incomplete polarization effects and sampling issues, particularly in heterogeneous mixtures. [] Strategies to mitigate these problems involve using flow cells with pre-magnetization regions and employing fast sampling loop systems to ensure representative sampling. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。